molecular formula C23H17F2NO4S B2926992 (4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-07-1

(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2926992
CAS RN: 1114652-07-1
M. Wt: 441.45
InChI Key: SSTBRFMGUOPBHP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains two fluorophenyl groups, an ethoxyphenyl group, and a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of fluorine atoms could also introduce interesting electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of the compound, such as the presence of fluorine atoms and the benzothiazine ring, could potentially be exploited to develop new antiviral agents with high selectivity and potency.

Anti-inflammatory Properties

The indole nucleus, which is a part of the compound’s structure, is known for its anti-inflammatory properties . This biological activity is crucial in the treatment of chronic diseases like arthritis and asthma. The compound could be modified to enhance its anti-inflammatory effects and be used in the development of new therapeutic agents .

Anticancer Potential

Compounds with similar structures have been found to possess anticancer properties . The ability to interact with various cellular targets makes them valuable in the design of drugs aimed at different types of cancer. The compound’s specific interactions with cellular receptors could be studied further to optimize its anticancer efficacy .

Antimicrobial Effects

The benzothiazine core of the compound is structurally related to other molecules that have demonstrated antimicrobial effects . This application is particularly relevant in the fight against drug-resistant bacteria. Research could focus on enhancing the compound’s ability to disrupt bacterial cell walls or inhibit essential enzymes .

Enzyme Inhibition

Indole derivatives are known to act as enzyme inhibitors , which is a critical function in regulating biological pathways. The compound could be investigated for its potential to inhibit specific enzymes that are overactive in certain diseases, providing a targeted approach to treatment .

Chemical Synthesis and Drug Design

The compound’s structure makes it a candidate for use in chemical synthesis and drug design . Its aromatic rings and substituents provide a versatile framework for creating a variety of pharmacologically active molecules. It could serve as a starting material for synthesizing new heterocyclic compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic or reactive. Without specific information on this compound, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical or biological properties, it could be the subject of further study .

properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTBRFMGUOPBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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